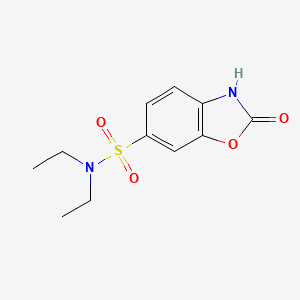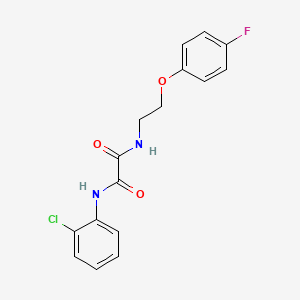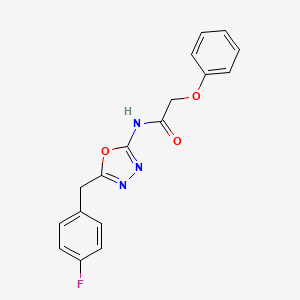![molecular formula C13H17ClN2O2 B2915519 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide CAS No. 1494484-04-6](/img/structure/B2915519.png)
2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of chemical compounds closely related to 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide have been explored in various studies, focusing on their structural properties and potential applications. One such study involved the synthesis and characterization of monoamide isomers through spectroscopic techniques, including Fourier Transform Infrared (FT-IR), 1H and 13C Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy. These compounds were prepared from reactions involving 6-(methoxycarbonyl)pyridine-2-carboxylic acid with 2-amino-N-methylpyridine, showcasing the importance of structural modifications on the chemical and physical properties of the compounds (Kadir et al., 2017).
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds structurally similar to 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide. The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides and their derivatives has been investigated for potential antimicrobial applications. Research indicates that modifications in the pyridine structure can significantly impact the antimicrobial efficacy of these compounds (Pan Qing-cai, 2011).
Anticancer Activity
The exploration of anticancer activities in compounds related to 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide has been a focus of recent research. For instance, novel pyridine derivatives have been synthesized and evaluated for their potential anticancer effects, demonstrating that structural analogs of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide could be promising candidates for the development of new anticancer agents (Bondock & Gieman, 2015).
Mechanism of Action
Target of Action
Similar compounds are often used in the pharmaceutical and agrochemical industries . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, such as free radical reactions .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, often resulting in significant downstream effects .
Result of Action
Similar compounds are known to have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-8-10(4-7-15-11)12(17)16-9-13(18)5-2-1-3-6-13/h4,7-8,18H,1-3,5-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBOLBVSZKBSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=NC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2915439.png)
![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2915440.png)

![Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2915445.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2915450.png)
![N-(3-chloro-4-fluorobenzyl)-3-[3-(3-methylphenyl)isoxazol-4-yl]propanamide](/img/structure/B2915451.png)
![N-phenethyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2915452.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2915455.png)


![4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2915459.png)